N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
カタログ番号:
B2567274
CAS番号:
1040648-72-3
分子量:
407.49
InChIキー:
GASLGJMUAZADQC-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
N-(6-((4-oxo-4-(quinolin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic small molecule with the CAS Number 1040648-72-3 and a molecular weight of 407.5 g/mol . Its molecular design incorporates several pharmaceutically relevant features, including a pyridazine core that is linked to a planar quinoline system via a flexible butylthio spacer, and is further functionalized with a cyclopropanecarboxamide moiety . The quinoline group is a well-known aromatic system that can enhance target binding, while the cyclopropane ring is a structural feature often used to improve metabolic stability in drug candidates . Although direct biological data for this specific compound is limited in the public domain, its structural components suggest potential as a scaffold for developing enzyme or kinase inhibitors . Research into similar compounds highlights the importance of such moieties in creating molecules that can interact with specific enzymatic pathways, such as those involving tyrosine kinases, which are relevant in oncology and other disease areas . This product is intended for research purposes and is strictly for laboratory use. It is not approved for human or veterinary diagnostics or therapies .
特性
IUPAC Name |
N-[6-[4-oxo-4-(quinolin-3-ylamino)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c27-19(23-16-12-15-4-1-2-5-17(15)22-13-16)6-3-11-29-20-10-9-18(25-26-20)24-21(28)14-7-8-14/h1-2,4-5,9-10,12-14H,3,6-8,11H2,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASLGJMUAZADQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Research Findings and Implications
- Unlike Tozasertib, the absence of a pyrimidine core may reduce kinase activity, redirecting therapeutic utility toward inflammatory pathways.
- Gaps in Data: No direct enzymatic or clinical data for the target compound were found in the provided evidence. Further in vitro assays (e.g., ATX inhibition, kinase profiling) are needed to validate hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
